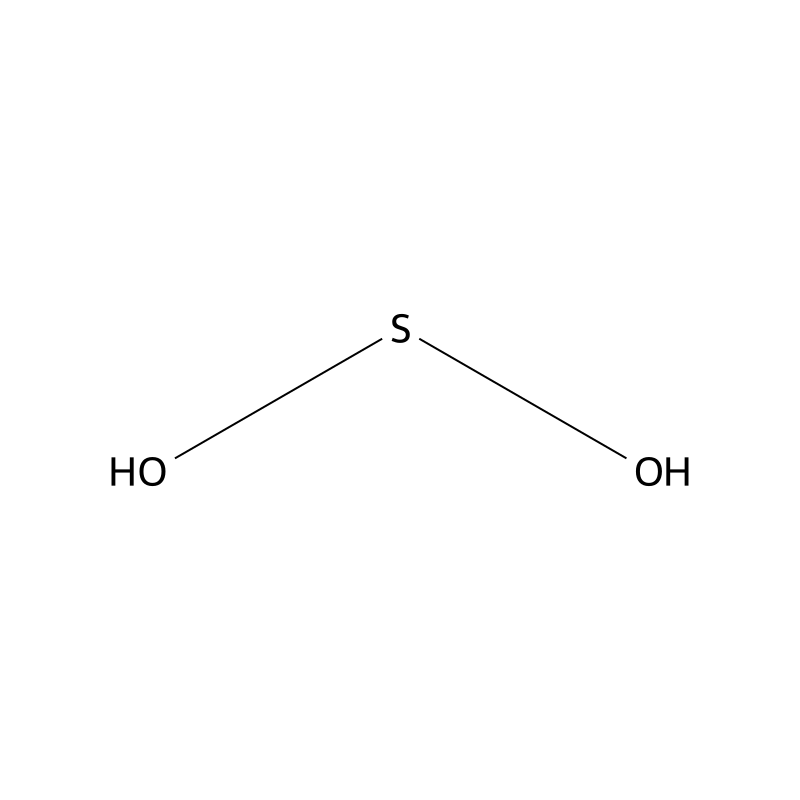Dihydroxidosulfur

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Dihydroxidosulfur, also known as sulfoxylic acid or sulfur dihydroxide, is a chemical compound with the formula . It consists of two hydrogen atoms, one sulfur atom, and two oxygen atoms, where sulfur is in the +2 oxidation state. This compound is characterized by the presence of two hydroxyl (–OH) groups bonded to the sulfur atom. Dihydroxidosulfur exists as an unstable oxoacid and can be found in gaseous form, often acting as an intermediate during various chemical processes, particularly those involving hydrogen sulfide oxidation in natural environments .
- Disproportionation Reaction: It can disproportionate to yield elemental sulfur and hydrogen sulfite:
- Oxidation: Dihydroxidosulfur can be oxidized to produce sulfur dioxide and thiosulfate:
- Reactivity with Dithionite: In reactions with dithionite, it forms hydrogen sulfite and elemental sulfur:
These reactions highlight the compound's role as a reducing agent and its ability to participate in various oxidation-reduction processes .
Dihydroxidosulfur exhibits biological activity primarily through its role as a reducing agent. It has been noted for its potential effects on biological systems, particularly in microbial environments where it may influence metabolic pathways involving sulfur compounds. Its reactivity can affect the availability of other sulfur species, thereby impacting microbial growth and activity . Additionally, its formation from hydrogen sulfide suggests a role in biogeochemical cycles, particularly in anaerobic conditions.
Dihydroxidosulfur has several applications across various fields:
- Reducing Agent: It is utilized as a reducing agent in chemical synthesis and industrial processes.
- Bleaching Agent: The compound is employed in the paper industry for bleaching pulp and textiles.
- Organic Chemistry: It plays a role in organic synthesis where it can reduce other compounds or serve as a precursor for more complex reactions .
- Environmental Chemistry: Its ability to participate in redox reactions makes it relevant for studies on sulfur cycling in natural ecosystems.
Research into the interactions of dihydroxidosulfur with other compounds reveals its significant reactivity. For instance, it reacts with hypochlorite and halogenated compounds to produce hydrogen sulfite and various sulfate species. These interactions are crucial for understanding its behavior in both synthetic and natural environments. Additionally, studies have indicated that dihydroxidosulfur can influence the stability and reactivity of other sulfur-containing compounds, thus playing an important role in sulfur chemistry .
Dihydroxidosulfur shares similarities with several other sulfur-containing compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Oxidation State of Sulfur | Unique Characteristics |
|---|---|---|---|
| Hyposulfurous Acid | +1 | Intermediate between dithionous acid and hydrogen sulfide; less stable than dihydroxidosulfur. | |
| Sulfoxylic Acid | +2 | Often considered synonymous with dihydroxidosulfur; involved in similar reactions. | |
| Dithionous Acid | +4 | More stable than dihydroxidosulfur; used in reduction reactions. | |
| Thiosulfate | +2 (average) | Acts as an intermediate in sulfur metabolism; more stable than dihydroxidosulfur. |
Dihydroxidosulfur is unique due to its specific oxidation state and reactivity profile, particularly its ability to act as an intermediate between more stable sulfur species .
XLogP3
Wikipedia
Hydroxidooxidosulfur(.)








